2-Methyl-5-(thiophen-2-YL)thiophene

Description

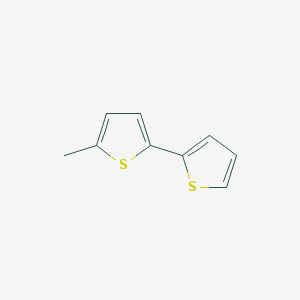

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S2/c1-7-4-5-9(11-7)8-3-2-6-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOEAUCEDWSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452961 | |

| Record name | 5-methyl-[2,2']bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18494-74-1 | |

| Record name | 5-Methyl-2,2′-bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18494-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-[2,2']bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(thiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(thiophen-2-yl)thiophene is a heterocyclic aromatic compound belonging to the bithiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This document provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthetic methodology based on established cross-coupling reactions, and a discussion of its potential biological significance in the context of related thiophene compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information on analogous compounds to provide a predictive but scientifically grounded resource.

Chemical Properties and Data

This compound is an asymmetric bithiophene derivative. The fundamental chemical and physical properties are summarized in the table below. It is important to note that while some data is available from chemical suppliers, extensive experimental characterization is not publicly documented.

| Property | Value | Source |

| CAS Number | 18494-74-1 | [1] |

| Molecular Formula | C₉H₈S₂ | |

| Molecular Weight | 180.28 g/mol | |

| Physical Appearance | Not specified (likely a solid or oil) | |

| Solubility | Expected to be soluble in organic solvents | |

| Purity | Available for laboratory use | [1] |

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted bithiophenes like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three primary methods applicable are the Suzuki, Stille, and Kumada couplings. These reactions offer a versatile and efficient means of forming carbon-carbon bonds between two thiophene rings.

Proposed Synthetic Routes

Below are three plausible synthetic routes for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired yield, and tolerance to functional groups.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol: Suzuki Coupling

The Suzuki coupling is often preferred due to the stability and low toxicity of the boronic acid reagents.[2][3] The following is a representative experimental protocol for the synthesis of this compound via a Suzuki coupling reaction.[4][5]

Materials:

-

2-Bromo-5-methylthiophene

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-bromo-5-methylthiophene (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol (e.g., 40 mL toluene, 10 mL ethanol).

-

Reaction: Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure this compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data (Predicted)

¹H NMR (predicted):

-

A singlet for the methyl protons around δ 2.5 ppm.

-

A series of doublets and doublets of doublets in the aromatic region (δ 6.8-7.4 ppm) corresponding to the protons on both thiophene rings. The coupling constants would be characteristic of the ortho and meta relationships of the protons.

¹³C NMR (predicted):

-

A peak for the methyl carbon around δ 15 ppm.

-

A series of peaks in the aromatic region (δ 120-145 ppm) for the eight carbons of the two thiophene rings.

Mass Spectrometry (predicted):

-

The molecular ion peak (M⁺) would be observed at m/z = 180.

Potential Biological Activities and Applications

Thiophene derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[8][9][10] Although the specific biological profile of this compound has not been reported, its structural similarity to other bioactive thiophenes suggests potential for various therapeutic applications.

Potential areas of interest for biological screening include:

-

Anticancer Activity: Many thiophene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways.

-

Antimicrobial Activity: Thiophene derivatives have been investigated for their antibacterial and antifungal properties.[9]

-

Anti-inflammatory Activity: Some thiophene-based compounds have shown potent anti-inflammatory effects.[9]

-

Enzyme Inhibition: The thiophene nucleus can act as a bioisostere for other aromatic rings, enabling it to interact with the active sites of various enzymes.

Caption: Logical relationship of the thiophene scaffold to potential bioactivities.

Conclusion

This compound is a readily synthesizable compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is scarce, established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a clear path for its preparation. The known biological activities of the broader class of thiophene derivatives suggest that this compound could be a valuable candidate for screening in various drug discovery programs. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. 007chemicals.com [007chemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 7. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-5-(thiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(thiophen-2-yl)thiophene is a heterocyclic aromatic compound belonging to the bithiophene family. Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science, finding applications in the synthesis of pharmaceuticals, agrochemicals, and conducting polymers. This guide provides a summary of the available physical and chemical data for this compound and outlines a general experimental workflow for its synthesis and characterization. It is important to note that while the compound is commercially available for research purposes, detailed experimental data on its physical properties are not extensively documented in publicly available literature.

Physicochemical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes the available information.[1][2] For context, the properties of the parent compound, thiophene, and the related 2-methylthiophene are also provided.

| Property | This compound | Thiophene | 2-Methylthiophene |

| CAS Number | 18494-74-1 | 110-02-1 | 554-14-3 |

| Molecular Formula | C₉H₈S₂ | C₄H₄S | C₅H₆S |

| Molecular Weight | 180.28 g/mol [1][2] | 84.14 g/mol [3] | 98.16 g/mol [4] |

| Appearance | Not specified | Colorless liquid[3] | Colorless liquid[4] |

| Melting Point | Not specified | -38.3 °C[3] | -63.4 °C[4] |

| Boiling Point | Not specified | 84 °C[3] | 112.6 °C[4] |

| Density | Not specified | 1.06 g/cm³ (at 20 °C)[3] | 1.0168 g/cm³[4] |

| Solubility | Not specified | Insoluble in water[3] | Not specified |

Experimental Protocols

General Protocol for Suzuki Coupling Synthesis of this compound:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-methylthiophene (1 equivalent) and thiophene-2-boronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, such as sodium carbonate (Na₂CO₃, 2 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

References

Synthesis of 2-Methyl-5-(thiophen-2-yl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-(thiophen-2-yl)thiophene, a key structural motif in various pharmacologically active compounds and organic electronic materials. The document details the most prominent and effective synthetic pathways, complete with generalized experimental protocols and expected outcomes.

Introduction

This compound belongs to the family of 2,2'-bithiophenes, which are widely recognized for their versatile applications. The presence of the methyl group and the specific linkage of the two thiophene rings contribute to the molecule's unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this and similar bithiophene derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions. This guide will focus on the three primary methods: Stille, Suzuki, and Negishi couplings.

Core Synthesis Pathways

The formation of the C-C bond between the two thiophene rings is the crucial step in the synthesis of this compound. The following palladium-catalyzed cross-coupling reactions are the most established and reliable methods to achieve this transformation.

Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organohalide. For the synthesis of this compound, this would typically involve the coupling of a stannylated methylthiophene with a halogenated thiophene, or vice versa.

Reaction Scheme:

Caption: Stille coupling pathway for the synthesis of this compound.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method that utilizes an organoboron compound and an organohalide. This is often the preferred method due to the lower toxicity of the boron reagents compared to the tin reagents used in the Stille coupling.

Reaction Scheme:

Caption: Suzuki coupling pathway for the synthesis of this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide. This method is known for its high reactivity and functional group tolerance.

Reaction Scheme:

Caption: Negishi coupling pathway for the synthesis of this compound.

Experimental Protocols

General Procedure for Stille Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylthiophene (1.0 eq), 2-(tributylstannyl)thiophene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for several hours.

-

Extraction: Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Coupling[1]

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-methylthiophene (1.0 eq) and thiophen-2-ylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and separate the organic layer.

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

General Procedure for Negishi Coupling

-

Preparation of Organozinc Reagent: Prepare 2-thienylzinc chloride in situ by reacting 2-lithiothiophene (generated from thiophene and n-butyllithium) with anhydrous zinc chloride (ZnCl₂) in tetrahydrofuran (THF).

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylthiophene (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) in anhydrous THF.

-

Coupling: Add the freshly prepared 2-thienylzinc chloride solution to the mixture of the aryl halide and catalyst.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress.

-

Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic phases, and purify by column chromatography.

Data Presentation

Quantitative data for the synthesis of the target molecule is not explicitly available. The following table provides representative data for the key starting materials.

| Compound | Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| 2-Methylthiophene | C₅H₆S | 98.17 | Liquid | 554-14-3 |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | Liquid | 1003-09-4 |

| 2-(Tributylstannyl)thiophene | C₁₆H₃₀SSn | 373.25 | Liquid | 54756-35-9 |

| Thiophen-2-ylboronic acid | C₄H₅BO₂S | 127.96 | Solid | 6165-68-0 |

| 2-Thienylzinc chloride | C₄H₃ClSZn | 183.98 | Solution | 67830-94-2 |

| This compound | C₉H₈S₂ | 180.29 | Solid/Oil | 18494-74-1 |

Logical Workflow Diagram

The general workflow for the synthesis and purification of this compound via a cross-coupling reaction is depicted below.

Electronic Structure and Frontier Molecular Orbitals of 2-Methyl-5-(thiophen-2-yl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties, arising from the π-conjugated system, make them versatile building blocks for the development of pharmaceuticals and organic semiconductors. The electronic structure, particularly the energy of the frontier molecular orbitals (HOMO and LUMO), dictates the chemical reactivity, electron-donating and -accepting capabilities, and the photophysical properties of these molecules. A thorough understanding of the HOMO-LUMO gap is therefore critical for predicting molecular interactions, designing charge-transfer processes, and tuning the optoelectronic properties of novel materials.

This guide focuses on 2-Methyl-5-(thiophen-2-yl)thiophene, a molecule comprised of two thiophene rings linked together, with a methyl substituent on one of the rings. The introduction of the methyl group, an electron-donating substituent, is expected to influence the electronic properties of the bithiophene backbone.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure of molecules with a high degree of accuracy. The B3LYP functional combined with a suitable basis set, such as 6-31G(d), is a widely employed method for optimizing the geometry and calculating the electronic properties of thiophene-based oligomers.

DFT Calculation Protocol

A typical DFT calculation protocol for determining the electronic structure of a thiophene oligomer involves the following steps:

-

Molecular Geometry Optimization: The initial step is to build the 3D structure of the molecule and perform a geometry optimization to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital Analysis: Once the optimized geometry is confirmed, the HOMO and LUMO energy levels are calculated. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key parameter that relates to the molecule's excitability and chemical reactivity.

Caption: Workflow for DFT calculation of electronic properties.

Expected Electronic Properties of Thiophene Derivatives

While specific computational data for this compound is not available, studies on similar thiophene oligomers provide valuable insights. For instance, DFT calculations on thiophene-phenylene co-oligomers using the B3LYP/6-31G* level of theory have been shown to provide reliable predictions of their electronic properties. It is generally observed that increasing the conjugation length in thiophene oligomers leads to a decrease in the HOMO-LUMO gap. The introduction of electron-donating groups like the methyl group is expected to raise the HOMO energy level, thereby potentially reducing the overall band gap.

Table 1: Calculated HOMO-LUMO Gap for a Series of Thiophene Oligomers (Illustrative)

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2,2'-Bithiophene | -6.21 | -0.85 | 5.36 |

| 2,2':5',2''-Terthiophene | -5.89 | -1.23 | 4.66 |

| Quaterthiophene | -5.68 | -1.51 | 4.17 |

Note: These are representative values from the literature for unsubstituted oligothiophenes and are intended for illustrative purposes only.

Experimental Determination: Electrochemical and Spectroscopic Methods

Experimental techniques provide a direct measurement of the electronic properties and are essential for validating computational predictions. Cyclic voltammetry (CV) and UV-Vis spectroscopy are the primary methods used to determine the HOMO and LUMO energy levels of organic molecules.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a substance to a linearly cycled potential sweep. By determining the onset oxidation (E_ox) and onset reduction (E_red) potentials, the HOMO and LUMO energy levels can be estimated using the following empirical equations:

E_HOMO = - (E_ox - E_ref + 4.8) eV E_LUMO = - (E_red - E_ref + 4.8) eV

Where E_ref is the potential of the reference electrode (often ferrocene/ferrocenium, Fc/Fc+).

3.1.1. Experimental Protocol for Cyclic Voltammetry

A standard experimental setup for cyclic voltammetry to determine the HOMO-LUMO levels of an organic semiconductor involves:

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) is prepared.

-

Working Electrode: A glassy carbon electrode is typically used as the working electrode, onto which a thin film of the sample is cast.

-

Reference Electrode: A standard reference electrode, such as Ag/AgCl, is used.

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.

-

Measurement: The potential of the working electrode is swept, and the resulting current is measured. The experiment is calibrated using an internal standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, whose absolute energy level is well-established (-4.8 eV relative to the vacuum level).

Caption: Experimental workflow for cyclic voltammetry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The onset of the absorption spectrum (λ_onset) can be used to determine the optical band gap (E_g^opt) of the material using the following equation:

E_g^opt (eV) = 1240 / λ_onset (nm)

This optical band gap is often considered a good approximation of the electronic HOMO-LUMO gap.

3.2.1. Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., chloroform, THF).

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Data Analysis: The onset of the lowest energy absorption band is determined from the spectrum to calculate the optical band gap.

Conclusion

The electronic structure, particularly the HOMO and LUMO energy levels, of this compound is a critical determinant of its potential applications in drug development and organic electronics. This technical guide has detailed the robust computational and experimental methodologies, namely Density Functional Theory and cyclic voltammetry coupled with UV-Vis spectroscopy, that are employed to elucidate these properties. While specific experimental data for the title compound remains to be reported, the established protocols and the data from analogous thiophene-based systems provide a strong foundation for future investigations. Researchers can utilize the described workflows to predict and validate the electronic characteristics of this and other novel thiophene derivatives, thereby accelerating the design and discovery of new functional materials and therapeutic agents.

An In-depth Technical Guide to the Solubility of 2-Methyl-5-(thiophen-2-yl)thiophene and Related Thiophene Derivatives in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-(thiophen-2-yl)thiophene and, more broadly, thiophene derivatives in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on the general solubility principles of thiophene-based compounds, methods for experimental determination, and expected solubility trends. This information is crucial for applications in medicinal chemistry, organic electronics, and materials science, where thiophene derivatives are prominent.[1][2][3]

Introduction to Thiophene Derivatives and Solubility

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which serves as a fundamental building block for a vast array of functional organic molecules.[2] Thiophene and its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and conductive polymers.[1][2][3] The physicochemical properties of these derivatives, particularly their solubility, are critical for their synthesis, purification, formulation, and biological activity.[2]

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[4] Thiophene itself is a nonpolar molecule and is generally insoluble in water but soluble in many organic solvents.[1][2] The introduction of various substituents to the thiophene ring can significantly alter its polarity and, consequently, its solubility profile. For this compound, the presence of two thiophene rings and a methyl group suggests a predominantly nonpolar character.

Expected Solubility of this compound

Based on the structure of this compound and the general solubility of similar thiophene derivatives, a qualitative solubility profile can be predicted. The molecule is expected to be readily soluble in nonpolar and moderately polar organic solvents, with limited solubility in highly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | High | The nonpolar nature of the bithiophene core and the methyl group favor interaction with nonpolar solvents through van der Waals forces.[1] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have sufficient nonpolar character to dissolve the compound, while their polarity can interact with the sulfur heteroatom. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to form hydrogen bonds does not strongly favor the dissolution of the nonpolar thiophene derivative. Solubility is expected to decrease with increasing solvent polarity.[2] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The nonpolar structure of this compound makes it immiscible with water. While DMSO is a strong organic solvent, solubility may still be limited.[1][2] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The saturation shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Toluene, Ethanol)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Solubility Measurements | USP-NF [uspnf.com]

The Enduring Legacy of Bithiophene: A Technical Guide to its Discovery and Significance

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

From its incidental discovery to its current status as a cornerstone of advanced materials and therapeutics, the journey of bithiophene is a testament to the power of fundamental chemical research. This technical guide provides an in-depth exploration of the historical discovery of bithiophene derivatives, their synthesis, and their profound significance in the fields of organic electronics and medicinal chemistry. We present a detailed examination of the experimental protocols that defined the field, quantitative data on the performance of bithiophene-based materials, and visualizations of key synthetic and biological pathways to offer a comprehensive resource for professionals in the field.

A Historical Perspective: From Coal Tar to Conjugated Systems

The story of bithiophene is intrinsically linked to its parent heterocycle, thiophene. In 1882, Viktor Meyer discovered thiophene as an impurity in benzene derived from coal tar.[1][2] He noted that when isatin was mixed with sulfuric acid and impure benzene, it produced a blue dye—a reaction that failed with purified benzene. This observation led him to isolate the sulfur-containing compound responsible: thiophene.[1]

The first synthesis of the parent 2,2'-bithiophene molecule soon followed. While early methods were often inefficient, the development of metal-catalyzed cross-coupling reactions in the 20th century revolutionized the synthesis of bithiophenes and their derivatives.[3][4] Reactions such as the Ullmann reaction, and later the more versatile Stille and Suzuki couplings, allowed for the controlled and efficient formation of the C-C bond between two thiophene rings, paving the way for the creation of a vast library of derivatives.[3] These synthetic advancements were crucial, as they enabled chemists to precisely tune the electronic and physical properties of the molecules by adding various functional groups.

Synthetic Methodologies: Building the Backbone

The synthesis of bithiophene derivatives generally follows two strategic approaches: the "ring closure" approach, such as the Fiesselmann reaction, and the more common "building blocks" approach, which relies on the coupling of pre-functionalized thiophene monomers.[3] The latter has become the dominant strategy due to its versatility.

A typical workflow involves the functionalization of a thiophene or bithiophene core, followed by a cross-coupling reaction to build more complex conjugated systems. Lithiation of 2,2'-bithiophene, for example, allows for the selective introduction of functional groups at the 5-position, creating key intermediates like 5-iodo-2,2'-bithiophene, which can then be used in subsequent coupling reactions.[5]

Figure 1. General synthetic workflow for extending bithiophene derivatives.

Significance in Organic Electronics

The unique electronic structure of 2,2'-bithiophene makes it an exceptional building block for organic semiconductors. The molecule's two rings are largely coplanar, creating a rigid, conjugated π-system that facilitates efficient charge transport both along a single molecule (intramolecular) and between adjacent molecules (intermolecular).[4][6] This property is fundamental to its application in organic electronic devices.

By polymerizing bithiophene derivatives, scientists can create conducting polymers with tunable properties. These materials form the active layers in a variety of devices:

-

Organic Field-Effect Transistors (OFETs): Bithiophene-based polymers serve as the semiconductor channel, where their charge carrier mobility is a key performance metric.

-

Organic Photovoltaics (OPVs): In solar cells, these polymers act as the electron donor material, absorbing sunlight to create excitons.

-

Organic Light-Emitting Diodes (OLEDs): As the emissive layer, the choice of bithiophene derivative can control the color and efficiency of the light produced.

The development of bithiophene imide (BTI) as an electron-deficient building block was a major breakthrough, leading to a new class of high-performance n-type and p-type polymeric semiconductors.[7][8] The performance of these polymers is highly dependent on their chemical structure, as illustrated by the data below.

| Polymer Name | Donor Co-monomer Unit | Charge Carrier Polarity | Mobility (cm²/Vs) | Reference |

| P(BTimR)-H | None (Homopolymer) | n-type | 0.038 - 0.14 | [8] |

| P1 | Monothiophene | Ambipolar | ~10⁻⁴ (hole & electron) | [8] |

| P2 | Bithiophene | p-type | ~10⁻³ | [8] |

| P3 | Tetrathiophene | p-type | ~10⁻² - 0.1 | [8] |

| Table 1. Charge transport properties of bithiophene-imide (BTI) based polymers. Mobility values vary with device architecture and fabrication conditions. |

Significance in Medicinal Chemistry

Thiophene and its derivatives are considered "privileged pharmacophores" in drug discovery.[9][10] Their electron-rich nature and ability to act as bioisosteres for phenyl rings allow them to interact favorably with a wide range of biological targets.[9] The thiophene nucleus is present in numerous FDA-approved drugs for indications including inflammation, cancer, and hypertension.[9][10]

Bithiophene derivatives, in particular, have attracted significant interest for their therapeutic potential. Cationic bithiophenes have been shown to bind to the minor groove of DNA, exhibiting potent anticancer activity.[11] More recently, a class of thiophene derivatives was identified as powerful inhibitors of Ebola virus entry.[12]

These compounds function by interfering with the binding of the Ebola virus glycoprotein (GP) to the host cell's Niemann-Pick C1 (NPC1) receptor, a critical step for viral membrane fusion and infection.[12]

Figure 2. Inhibition of Ebola virus entry by a bithiophene derivative.

Detailed Experimental Protocols

To provide a practical context, this section details representative experimental methodologies for the synthesis and characterization of bithiophene-based materials, adapted from seminal literature.

Protocol: Synthesis of a Substituted 2,2'-Bithiophene via Stille Coupling

This protocol describes a typical palladium-catalyzed Stille cross-coupling reaction to form a C-C bond, a common method for creating extended bithiophene systems.[3][13]

Objective: To synthesize 6-(2,2'-bithiophen-5-yl)nicotinonitrile.

Materials:

-

5-(tri-n-butylstannyl)-2,2'-bithiophene

-

6-chloronicotinonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Anhydrous toluene (solvent)

-

Standard Schlenk line apparatus for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add 6-chloronicotinonitrile (1.0 eq), 5-(tri-n-butylstannyl)-2,2'-bithiophene (1.1 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 6-(2,2'-bithiophen-5-yl)nicotinonitrile.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Electrochemical Polymerization and Kinetic Analysis

This protocol outlines the electrochemical polymerization of thiophene monomers, a method used to grow conductive polymer films directly onto an electrode surface. The presence of bithiophene can significantly increase the polymerization rate.[14][15]

Objective: To prepare polythiophene films and analyze the polymerization kinetics.

Materials:

-

Electrochemical cell with a three-electrode setup: working electrode (e.g., platinum or ITO-coated glass), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl).

-

Potentiostat/Galvanostat

-

Acetonitrile (solvent)

-

Lithium perchlorate (LiClO₄) (electrolyte)

-

Thiophene monomer (e.g., 3-methylthiophene)

-

2,2'-bithiophene (additive)

Procedure:

-

Electrolyte Preparation: Prepare a solution of 0.1 M LiClO₄ in acetonitrile.

-

Monomer Solution: In the electrolyte solution, dissolve the thiophene monomer to a desired concentration (e.g., 0.1 M). For kinetic studies, also add a small, precise concentration of 2,2'-bithiophene (e.g., 1 mM).

-

Electrochemical Deposition: Place the solution in the electrochemical cell and immerse the electrodes. Polymerize the monomer onto the working electrode using the cyclic potential sweep technique. Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit (e.g., +1.8 V vs. Ag/AgCl) at a set scan rate (e.g., 50 mV/s) for a specified number of cycles. A polymer film will deposit on the working electrode.

-

Kinetic Analysis:

-

To study the kinetics, run the polymerization for a set time or number of cycles.

-

Carefully remove the working electrode, rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it.

-

The amount of polymer deposited can be determined gravimetrically or by integrating the charge passed during the polymerization.

-

By varying the initial concentrations of the monomer and the bithiophene additive and measuring the corresponding polymerization rates (mass or charge per unit time), the reaction order with respect to each component can be determined. The rate of polymerization is often found to be first-order in the monomer concentration and 0.5-order in the bithiophene concentration.[14]

-

-

Characterization: Characterize the resulting polymer film using techniques such as cyclic voltammetry (to assess electrochemical properties), UV-Vis spectroscopy (to determine the optical bandgap), and Scanning Electron Microscopy (SEM) (to observe film morphology).

Conclusion and Future Outlook

The historical journey of bithiophene derivatives from a chemical curiosity to a vital component in modern technology and medicine is remarkable. The development of efficient synthetic protocols has been the engine driving this progress, enabling the rational design of molecules with tailored properties. In organic electronics, bithiophene-based materials are central to the development of flexible, low-cost, and high-performance devices. In medicinal chemistry, the bithiophene scaffold continues to yield promising new therapeutic leads against challenging diseases. As synthetic techniques become more sophisticated and our understanding of structure-property relationships deepens, the significance and application of bithiophene derivatives are poised to expand even further, promising new innovations in materials science and human health.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]

- 5. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Ladder-type bithiophene imide-based organic semiconductors: understanding charge transport mechanisms in organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04159A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Explorations of Methyl-Substituted Oligothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies of methyl-substituted oligothiophenes. These molecules are of significant interest in the fields of organic electronics and materials science due to their tunable electronic properties. This document summarizes key quantitative data, details common experimental and computational protocols, and visualizes the logical relationships and workflows involved in their study.

Introduction to Methyl-Substituted Oligothiophenes

Oligothiophenes, short chains of repeating thiophene units, serve as well-defined models for understanding the structure-property relationships in their polymer analogs, polythiophenes.[1] The introduction of methyl substituents onto the thiophene rings is a common strategy to modify their electronic and structural characteristics.[2][3] Methyl groups, being electron-donating, can influence the frontier molecular orbital energies (HOMO and LUMO), thereby altering the HOMO-LUMO gap, ionization potential, and electron affinity. These modifications, in turn, affect the material's performance in electronic devices.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on methyl-substituted oligothiophenes. These values are crucial for understanding the impact of methyl substitution on the electronic properties of these materials.

Table 1: Calculated HOMO-LUMO Gaps (Eg) of Substituted Oligothiophenes

| Molecule | Substituent | HOMO-LUMO Gap (eV) | Computational Method | Source |

| Thiophene Monomer | Unsubstituted | 5.4 | DFT/PW91 | [5] |

| Thiophene Monomer | -CH3 | 5.3 | DFT/PW91 | [5] |

| Thiophene Dimer | Unsubstituted | 4.4 | DFT/PW91 | [5] |

| Thiophene Dimer | -CH3 | 4.5 | DFT/PW91 | [5] |

Table 2: Calculated Vertical Transition Energies of Oligothiophenes in Chloroform

| Molecule | Functional | Transition Energy (eV) | Oscillator Strength | Source |

| OT2 (Bithiophene) | B3LYP | 4.12 | 0.81 | [6][7] |

| OT2 (Bithiophene) | BVP86 | 3.66 | 0.76 | [6][7] |

| OT2 (Bithiophene) | M06-2X | 4.38 | 0.85 | [6][7] |

| OT3 (Terthiophene) | B3LYP | 3.62 | 1.18 | [6][7] |

| OT3 (Terthiophene) | BVP86 | 3.19 | 1.11 | [6][7] |

| OT3 (Terthiophene) | M06-2X | 3.89 | 1.23 | [6][7] |

Experimental and Computational Protocols

A variety of experimental and computational methods are employed to synthesize, characterize, and understand the properties of methyl-substituted oligothiophenes.

Synthesis and Characterization

The synthesis of methyl-substituted oligothiophenes often involves cross-coupling reactions.[8][9] For instance, Suzuki coupling can be used to create bithiophene macromonomers.[10] Characterization of the synthesized compounds is typically performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the molecules.[11]

-

X-ray Crystallography: To determine the solid-state packing and molecular conformation.[8][9]

-

UV-Vis Spectroscopy: To measure the absorption and emission properties, which are related to the electronic transitions.[12]

Computational Methodologies

Theoretical studies on methyl-substituted oligothiophenes predominantly utilize quantum-chemical calculations to elucidate their geometric, electronic, and optical properties.[4]

-

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules.[13][14] Various exchange-correlation functionals are employed, such as B3LYP, BVP86, M06-2X, and PW86, often in conjunction with basis sets like 6-31+G(d,p) or 6-311G(d,p).[6][7][15]

-

Time-Dependent Density Functional Theory (TD-DFT): This method is used to calculate excited-state properties, such as vertical transition energies and oscillator strengths, which are crucial for understanding the optical spectra.[6][7]

-

Semi-empirical Methods: Methods like PM6 and ZINDO are also used, particularly for larger systems, due to their lower computational cost.[6][7]

-

Solvation Models: To account for the effect of a solvent environment, the Polarizable Continuum Model (PCM) is often employed in calculations.[6]

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of methyl-substituted oligothiophenes.

Caption: Effect of methyl substitution on electronic properties.

Caption: Typical computational workflow for studying oligothiophenes.

References

- 1. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]

- 3. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of substituted oligothiophenes and X-ray crystal structures of 3′-methyl-2,2′∶5′,2″-terthiophene, 3,3″-dimethyl-2,2′∶5′,2″-terthiophene and 5′-(2-thienyl)-2,2′∶3′,2″-terthiophene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of substituted oligothiophenes and X-ray crystal structures of 3′-methyl-2,2′∶5′,2″-terthiophene, 3,3″-dimethyl-2,2′∶5′,2″-terthiophene and ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A607254B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Methyl-5-(thiophen-2-yl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-5-(thiophen-2-yl)thiophene. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted data and characteristic spectral features derived from closely related analogs and the broader class of thiophene-containing aromatic compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also provided to facilitate the empirical study of this and similar molecules.

Predicted and Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on computational predictions and known spectral characteristics of thiophene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

| ~6.7 | Doublet | 1H | Thiophene proton adjacent to the methyl group |

| ~6.9-7.2 | Multiplet | 4H | Remaining thiophene ring protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | Methyl carbon (-CH₃) |

| ~120-145 | Thiophene ring carbons |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (methyl group) |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1450 | Medium | CH₃ bending |

| 850-700 | Strong | C-H out-of-plane bending |

| ~800 | Medium-Strong | C-S stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~250-350 | High | e.g., Ethanol, Hexane | π → π* |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for aromatic sulfur heterocycles like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. Identify the characteristic absorption bands corresponding to different functional groups. Aromatic rings typically show C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region[1][2].

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. Thiophene-containing polymers and oligomers are known to exhibit strong π-π* transitions in the UV-visible region[3][4][5].

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel thiophene derivative like this compound.

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and reporting of a novel thiophene derivative.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 2-Methyl-5-(thiophen-2-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Methyl-5-(thiophen-2-yl)thiophene, a bithiophene derivative of interest in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it includes a summary of quantitative data and safety information for the key chemicals involved.

Introduction

Bithiophene and its derivatives are important structural motifs in a variety of organic compounds, exhibiting a range of biological activities and finding applications in the development of organic electronics. The target molecule, this compound (CAS No. 18494-74-1), is a specific bithiophene derivative. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds, including bithiophenes. This reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. In this protocol, 2-bromo-5-methylthiophene is coupled with thiophene-2-boronic acid in the presence of a palladium catalyst and a base to yield the desired product.

Chemical Reaction

The overall reaction is as follows:

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈S₂ | [1] |

| Molecular Weight | 180.28 g/mol | [1] |

| Typical Yield | 75-95% | Estimated based on similar Suzuki couplings |

| Purity | >95% (after purification) | Expected outcome |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

2-Bromo-5-methylthiophene (C₅H₅BrS, MW: 177.06 g/mol )

-

Thiophene-2-boronic acid (C₄H₅BO₂S, MW: 127.95 g/mol )[2]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, MW: 1155.58 g/mol )[3][4][5][6][7]

-

Sodium carbonate (Na₂CO₃), 2M aqueous solution[8][9][10][11][12]

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Thin-layer chromatography (TLC) plates and chamber

-

Safety Precautions

-

2-Bromo-5-methylthiophene: Harmful if swallowed and causes skin and serious eye irritation.[13] It is a combustible liquid.[13]

-

Thiophene-2-boronic acid: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[2]

-

Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed.[4] It is air, light, heat, and moisture sensitive.[5]

-

Sodium Carbonate Solution: Causes serious eye irritation.[12]

-

Toluene and other organic solvents: Flammable and harmful. Handle in a well-ventilated fume hood.

-

General: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All procedures should be carried out in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylthiophene (1.0 eq), thiophene-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add toluene to the flask to dissolve the reagents.

-

-

Reaction Execution:

-

To the stirred mixture, add a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, to elute the product.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

This synthesis is a direct, one-pot reaction and does not involve a biological signaling pathway. The logical relationship is a linear progression from starting materials to the final product.

Caption: Logical flow of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 007chemicals.com [007chemicals.com]

- 2. capotchem.cn [capotchem.cn]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. southernbiological.com [southernbiological.com]

- 12. borderjanitorial.co.uk [borderjanitorial.co.uk]

- 13. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]

applications of 2-Methyl-5-(thiophen-2-YL)thiophene in organic field-effect transistors (OFETs)

Application Note: Methyl-Substituted Bithiophene Derivatives for OFETs

Introduction:

Organic Field-Effect Transistors (OFETs) are a cornerstone of next-generation flexible and transparent electronics. The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used as the active layer. Oligothiophenes, and specifically bithiophene derivatives, are a promising class of materials due to their excellent charge transport properties, environmental stability, and synthetic versatility.

The molecule 2-Methyl-5-(thiophen-2-yl)thiophene, a simple methyl-substituted bithiophene, represents a fundamental building block for potentially high-performance p-type semiconductor materials. The methyl substitution can influence the material's solubility, molecular packing, and, consequently, its charge carrier mobility. This document outlines the potential performance of such materials and provides detailed protocols for their synthesis, device fabrication, and characterization, based on data from analogous compounds.

Data Presentation: Performance of Thiophene-Based OFETs

The following table summarizes the performance of various thiophene-based organic semiconductors in OFETs. This data provides a benchmark for the expected performance of devices based on this compound.

| Organic Semiconductor Material | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |

| Ethyl-substituted sexithiophene | Vacuum Evaporation | 1.1 | 10⁴ | Not Reported |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Physical Vapor Transport (Single Crystal) | up to 1.26 | 10⁶ - 10⁸ | Not Reported |

| C₈-BTBT | Solution Shearing | 0.22 | 10⁷ | 1.3 |

| Bithiophene-imide based polymer (P2) | Solution Processing | ~10⁻³ | Not Reported | Not Reported |

| Bithiophene-imide based polymer (P3) | Solution Processing | ~10⁻² | Not Reported | Not Reported |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of asymmetric bithiophenes is the Suzuki coupling reaction.

Materials:

-

2-Bromothiophene

-

2-Methylthiophene-5-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve 2-Methylthiophene-5-boronic acid (1.2 equivalents) and 2-Bromothiophene (1 equivalent) in a 3:1:1 mixture of toluene, ethanol, and water.

-

Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Add Palladium(II) acetate (0.02 equivalents), Triphenylphosphine (0.08 equivalents), and Sodium carbonate (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

OFET Fabrication: Vacuum Deposition

This protocol describes the fabrication of a bottom-gate, top-contact OFET.

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

-

This compound (or analogous material)

-

Gold (Au) for source and drain electrodes

-

Hexamethyldisilazane (HMDS) for surface treatment (optional)

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen.

-

Perform an oxygen plasma or UV-ozone treatment for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

-

Surface Treatment (Optional but Recommended):

-

To improve the film quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like Hexamethyldisilazane (HMDS). This can be done by spin-coating or vapor deposition.

-

-

Organic Semiconductor Deposition:

-

Place the substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

Place the this compound in a quartz crucible.

-

Heat the crucible to sublimate the organic material. The deposition rate should be maintained at a slow and constant rate (e.g., 0.1-0.5 Å/s) to ensure a well-ordered film.

-

Deposit a thin film of the organic semiconductor (typically 30-50 nm thick) onto the substrate. The substrate can be held at an elevated temperature during deposition to improve crystallinity.

-

-

Electrode Deposition:

-

Without breaking the vacuum, deposit the gold source and drain electrodes through a shadow mask onto the organic semiconductor layer.

-

The typical thickness of the electrodes is 40-60 nm. The channel length (L) and width (W) are defined by the shadow mask dimensions.

-

OFET Fabrication: Solution Processing (Spin-Coating)

This protocol is for a bottom-gate, top-contact OFET fabricated via spin-coating.

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

-

This compound (or analogous material)

-

A suitable organic solvent (e.g., chlorobenzene, dichlorobenzene, or toluene)

-

Gold (Au) for source and drain electrodes

-

Poly(methyl methacrylate) (PMMA) or other insulating polymer for surface passivation (optional)

Procedure:

-

Substrate Cleaning and Surface Treatment:

-

Follow the same cleaning and surface treatment steps as in the vacuum deposition protocol. A hydrophobic surface treatment is often crucial for good film formation from solution.

-

-

Solution Preparation:

-

Dissolve the this compound in a suitable organic solvent to a concentration of 5-10 mg/mL. Gentle heating may be required to fully dissolve the material.

-

For improved film morphology, a small amount of an insulating polymer like polystyrene or PMMA can be blended into the solution.

-

-

Organic Semiconductor Deposition:

-

Spin-coat the prepared solution onto the substrate. The spin speed and time will determine the film thickness and should be optimized (e.g., 1500-3000 rpm for 60 seconds).

-

Anneal the substrate on a hot plate at a temperature below the material's melting point (e.g., 80-120 °C) to remove residual solvent and improve film crystallinity.

-

-

Electrode Deposition:

-

Deposit the gold source and drain electrodes through a shadow mask using thermal evaporation as described in the vacuum deposition protocol.

-

Device Characterization

Equipment:

-

Semiconductor parameter analyzer

-

Probe station

Procedure:

-

Place the fabricated OFET device on the probe station.

-

Connect the source, drain, and gate electrodes to the semiconductor parameter analyzer.

-

Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

-

Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

-

From the transfer characteristics in the saturation regime, the field-effect mobility (μ), on/off ratio, and threshold voltage (Vth) can be extracted using the standard FET equations.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the fabrication and characterization of OFETs.

Application Notes and Protocols for the Use of 2-Methyl-5-(thiophen-2-yl)thiophene as a Monomer for Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of conductive polymers based on the monomer 2-Methyl-5-(thiophen-2-yl)thiophene. The protocols outlined below are based on established methods for the polymerization of thiophene derivatives and can be adapted for this specific monomer.

Introduction

Conductive polymers derived from thiophene and its analogs are of significant interest for a wide range of applications, including organic electronics, sensors, and biomedical devices.[1][2] The monomer this compound offers a unique combination of a methyl group, which can enhance solubility and processability, and an extended π-conjugated system through the bithiophene-like structure, which is expected to facilitate charge transport. This document provides protocols for the two primary methods of polymerization: chemical oxidative polymerization and electrochemical polymerization.

Monomer Properties

While detailed experimental data for the polymerization of this compound is not extensively available in the public domain, its basic properties are known:

| Property | Value | Reference |

| CAS Number | 18494-74-1 | [3] |

| Molecular Formula | C9H8S2 | [3] |